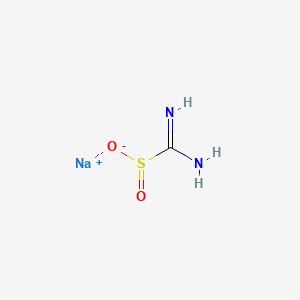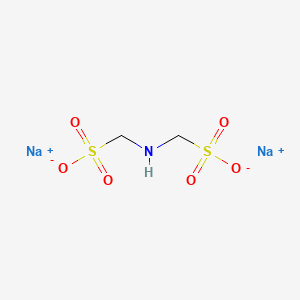
Disodium iminodimethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its unique structure, which includes two sodium ions, an iminodimethanesulphonate group, and a molecular weight of 249.17 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium iminodimethanesulphonate can be synthesized through several methods. One common approach involves the reaction of iminodiacetic acid with methanesulfonic acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps, such as crystallization or filtration, to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium iminodimethanesulphonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, typically under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Disodium iminodimethanesulphonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of disodium iminodimethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, thereby affecting enzymatic activities and biochemical pathways. Additionally, its sulfonate groups can participate in various chemical reactions, influencing the overall reactivity and functionality of the compound .
Vergleich Mit ähnlichen Verbindungen
Disodium ethylenediaminetetraacetate (EDTA): Both compounds are used as chelating agents, but EDTA has a broader range of metal ion affinities.
Disodium iminodiacetate: This compound is structurally similar but lacks the sulfonate groups, resulting in different reactivity and applications.
Uniqueness: Disodium iminodimethanesulphonate is unique due to its dual sulfonate groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring strong chelation and specific reactivity .
Eigenschaften
CAS-Nummer |
28139-90-4 |
|---|---|
Molekularformel |
C2H5NNa2O6S2 |
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
disodium;(sulfonatomethylamino)methanesulfonate |
InChI |
InChI=1S/C2H7NO6S2.2Na/c4-10(5,6)1-3-2-11(7,8)9;;/h3H,1-2H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
XPHAQQHTRIJDJJ-UHFFFAOYSA-L |
Kanonische SMILES |
C(NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


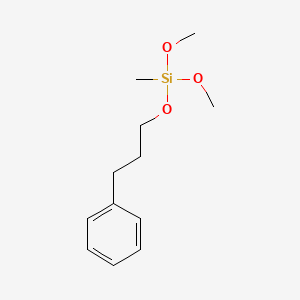
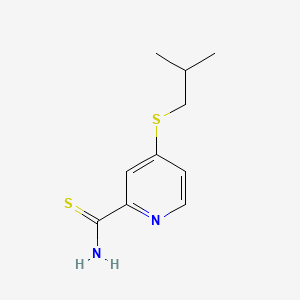


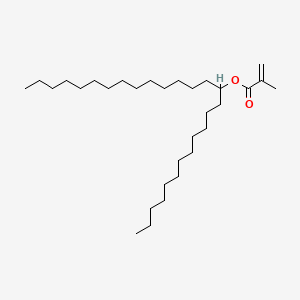
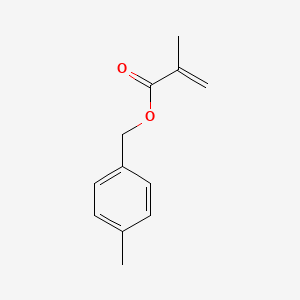

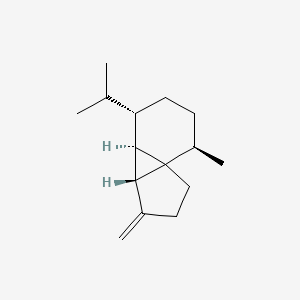


![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)


